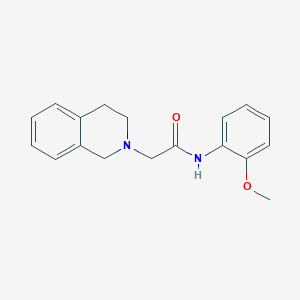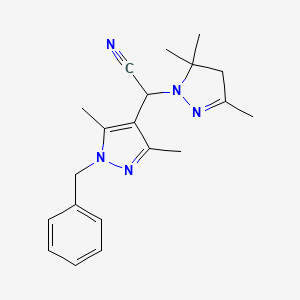![molecular formula C19H18N2O2S B4388379 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4388379.png)
2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone
Overview
Description
2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as NSC 710305 and has been found to exhibit promising pharmacological properties that make it a potential candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone involves the inhibition of key enzymes and signaling pathways that play a critical role in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a protein that plays a critical role in the development of new blood vessels in tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone are diverse and depend on the specific disease or condition being targeted. This compound has been found to reduce inflammation, inhibit tumor growth, and prevent the development of new blood vessels in tumors. It has also been found to exhibit antioxidant properties and may have a protective effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone in lab experiments include its potential to inhibit key enzymes and signaling pathways that play a critical role in disease development and progression. This compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.
Future Directions
The potential future directions for research on 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone are diverse. Some potential areas of investigation include the development of new drugs for the treatment of inflammatory diseases, cancer, and cardiovascular disease. Further investigation is also needed to determine the safety and efficacy of this compound in humans and to explore its potential use in combination with other drugs or therapies. Additionally, research is needed to identify other potential targets for this compound and to optimize its pharmacological properties for specific applications.
Scientific Research Applications
The potential applications of 2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone in scientific research are diverse. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(3-oxopentan-2-ylsulfanyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-17(22)13(2)24-19-20-16-12-8-7-11-15(16)18(23)21(19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKTUDQVXUREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4388304.png)


![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B4388313.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4388318.png)
![ethyl 4,5-dimethyl-2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4388324.png)
![N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388331.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388333.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4388338.png)
![ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate](/img/structure/B4388346.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4388385.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)
